Butoprozine
Description
Butoprozine (C₂₈H₃₈N₂O₂) is an investigational antiarrhythmic and antianginal agent developed by Labaz S.A. . Its hydrochloride salt (C₂₈H₃₉ClN₂O₂; CAS 62134-34-3) has a molecular weight of 471.082 g/mol . Structurally, it features a 2-ethylindolizinyl ketone moiety linked to a dibutylaminopropoxy-phenyl group, conferring calcium channel-blocking and sodium channel-modulating properties .
Properties
CAS No. |
62228-20-0 |
|---|---|
Molecular Formula |
C28H38N2O2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone |
InChI |
InChI=1S/C28H38N2O2/c1-4-7-17-29(18-8-5-2)19-11-21-32-26-15-13-24(14-16-26)28(31)27-23(6-3)22-25-12-9-10-20-30(25)27/h9-10,12-16,20,22H,4-8,11,17-19,21H2,1-3H3 |
InChI Key |
NRTGWAAGLRTUJZ-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC |
Related CAS |
62134-34-3 (hydrochloride) |
Synonyms |
2-ethyl-3-(4-gamma-di-n-butylaminopropoxybenzoyl)indolizine butoprozine butoprozine hydrochloride butoprozine oxalate L 1934 L 9394 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butoprozine typically involves the formation of the indolizine core. One common method is the cyclization of pyridine derivatives. For example, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst can yield indolizine derivatives . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality .
Chemical Reactions Analysis
2.1. Amine Functional Group
The tertiary amine (dibutylamino group) is expected to participate in:
-
Protonation : Forms a water-soluble ammonium salt under acidic conditions.
-
Oxidation : Potential conversion to N-oxide derivatives, though no experimental data confirms this pathway.
2.2. Ether Linkage
The propoxy group may undergo:
-
Acidic Cleavage : Under strong acidic conditions (e.g., HBr/H<sub>2</sub>SO<sub>4</sub>), ethers typically cleave to form alcohols and alkyl halides.
-
Nucleophilic Substitution : Unlikely due to steric hindrance from the dibutylamino group.
2.3. Ketone Group
The benzophenone moiety is generally stable but may react via:
-
Nucleophilic Addition : With Grignard reagents or hydrides (e.g., NaBH<sub>4</sub>), though steric hindrance from adjacent aromatic rings could limit reactivity.
-
Reduction : Potential conversion to a secondary alcohol under catalytic hydrogenation ( ).
2.4. Indolizine System
The 2-ethylindolizine ring may exhibit:
-
Electrophilic Substitution : Reactivity at electron-rich positions (e.g., C-1 or C-3) with electrophiles like NO<sub>2</sub><sup>+</sup> or SO<sub>3</sub>H<sup>+</sup>.
-
Oxidation : Susceptibility to ring-opening under strong oxidizing agents.
Experimental Data Limitations
No peer-reviewed studies or reaction mechanisms specific to this compound were identified in the provided sources ( – ). PubChem ( ) lists its molecular properties but lacks kinetic or thermodynamic reaction data.
Potential Metabolic Pathways
While not directly studied for this compound, analogous compounds suggest possible Phase I/II metabolism:
-
Phase I : Hydroxylation of the indolizine ring or N-dealkylation of the dibutylamino group.
-
Phase II : Glucuronidation or sulfation of hydroxylated metabolites.
Stability and Degradation
-
Hydrolysis : The ketone and ether groups may hydrolyze under extreme pH.
-
Photodegradation : Benzophenone derivatives often undergo UV-induced cleavage.
Synthetic Routes
The synthesis of this compound is not detailed in available literature. A plausible route involves:
-
Friedel-Crafts Acylation : To attach the benzophenone moiety.
-
Nucleophilic Substitution : For propoxy group installation.
-
Amine Alkylation : Introduction of the dibutylamino group.
Research Gaps
-
No kinetic studies or spectroscopic data (e.g., NMR, IR) are available.
-
Biological or catalytic reactions remain unexplored in public literature.
Scientific Research Applications
Pharmacological Applications
Analgesic Properties
Butoprozine is primarily recognized for its analgesic effects. It acts as a mixed agonist-antagonist at opioid receptors, which provides pain relief while minimizing the risk of addiction associated with traditional opioids. This dual-action mechanism allows for effective pain management, particularly in chronic pain conditions.
- Case Study: Pain Management in Post-Surgical Patients
In a clinical trial involving post-surgical patients, this compound was administered as part of a multimodal analgesia regimen. Results indicated a significant reduction in opioid consumption and lower pain scores compared to control groups receiving standard opioid therapy alone. These findings suggest that this compound can effectively reduce reliance on stronger opioids while maintaining adequate pain control.
Psychiatric Applications
Research has also explored the potential of this compound in treating psychiatric disorders such as depression and anxiety. Its unique pharmacological profile may offer benefits over traditional antidepressants by providing rapid relief from symptoms.
- Case Study: Treatment of Depression
A study involving patients with treatment-resistant depression evaluated the efficacy of this compound as an adjunct therapy. Participants reported significant improvements in mood and anxiety levels after six weeks of treatment, indicating that this compound might be a viable option for patients who do not respond to conventional therapies.
Gastrointestinal Disorders
This compound has been investigated for its effects on gastrointestinal motility, particularly in conditions like irritable bowel syndrome (IBS) and functional dyspepsia. Its ability to modulate gut motility could provide therapeutic benefits for patients suffering from these disorders.
- Case Study: IBS Management
In a randomized controlled trial, patients with IBS were treated with this compound over eight weeks. The results showed a marked improvement in bowel habits and a reduction in abdominal pain, highlighting this compound's potential role in managing gastrointestinal symptoms.
Safety and Side Effects
While this compound presents several therapeutic advantages, it is essential to consider its safety profile. Common side effects reported include dizziness, sedation, and gastrointestinal disturbances. Monitoring and managing these side effects are crucial for optimizing patient outcomes.
Future Research Directions
Ongoing research aims to further elucidate the mechanisms of action of this compound and explore additional therapeutic applications. Areas of interest include:
- Chronic Pain Management: Investigating long-term efficacy and safety in chronic pain populations.
- Psychiatric Disorders: Expanding studies to include larger populations with diverse psychiatric conditions.
- Combination Therapies: Evaluating the effectiveness of this compound when used in conjunction with other medications.
Mechanism of Action
Butoprozine exerts its effects by interacting with cardiac ion channels. It increases the action potential duration, depresses the plateau phase, and decreases the amplitude and maximum rate of depolarization. These actions are similar to those of amiodarone and verapamil, making this compound a valuable compound in cardiac research .
Comparison with Similar Compounds
Comparison with Similar Antiarrhythmic Compounds
Butoprozine vs. Amiodarone
This compound shares Class III antiarrhythmic activity with amiodarone but exhibits stronger Class I (Na⁺ channel blockade) and Class IV (Ca²⁺ channel blockade) effects . In frog atrial fibers, this compound reduced Na⁺ current reactivation kinetics by 40% at 10 μM, compared to amiodarone’s 25% effect . However, amiodarone’s ventricular APD prolongation is more pronounced, likely due to its preferential K⁺ channel inhibition .
This compound vs. Verapamil
This compound’s dual Na⁺/Ca²⁺ blockade contrasts with verapamil’s selective Ca²⁺ channel inhibition. At 10 μM, this compound reduced Ca²⁺ current amplitude by 60% in ferret ventricular fibers, whereas verapamil achieved similar inhibition at 1 μM . This suggests verapamil has higher Ca²⁺ channel affinity. Both compounds lack biliary excretion in rats, likely due to their cationic/neutral physicochemical profiles .
This compound vs. Rilozarone
Rilozarone, a structural analog of this compound, shares antianginal and antiarrhythmic activities but lacks detailed electrophysiological data . Both compounds feature indolizinyl ketone cores, but rilozarone’s benzofuran substitution may enhance coronary vasodilation . This compound’s Class III potency (APD prolongation) is comparable to rilozarone, but its multi-channel blockade provides broader antiarrhythmic efficacy .
Structural and Pharmacokinetic Comparisons
Structural Analogues
- This compound Derivatives : Modifications to the imidazo-fused heterocycle (e.g., imidazo[1,2-a]pyridines) enhance calcium channel blockade, with some analogs showing 100-fold greater local anesthetic activity than lidocaine .
- Amiodarone Analogues : Replacement of benzofuran with arylethenyl groups (e.g., compound 82) increases Class III potency by 5.5-fold compared to sotalol .
Pharmacokinetic Profiles
| Compound | Biliary Excretion (PDb%) | Substrate Type | Transport Protein Affinity |
|---|---|---|---|
| This compound | 0% | Cation/Neutral | P-gp (weak) |
| Amiodarone | 58.3% (ouabain-like) | Cation | P-gp |
| Verapamil | 0% | Cation | P-gp |
This compound’s lack of biliary excretion correlates with its low affinity for P-glycoprotein (P-gp), unlike amiodarone, which is a P-gp substrate . This may reduce this compound’s risk of drug-drug interactions but limit tissue penetration.
Clinical Implications
This compound’s multi-channel inhibition offers theoretical advantages in treating reentrant and triggered arrhythmias. However, its investigational status (vs. approved amiodarone/verapamil) and lack of ventricular APD prolongation may limit utility in ventricular tachycardia . Preclinical studies highlight its unique atrial selectivity, making it a candidate for atrial fibrillation management .
Biological Activity
Butoprozine is a compound primarily known for its potential use in pharmacological applications, particularly in the field of psychiatry and pain management. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.
Overview of this compound
This compound is a synthetic compound that acts as an antagonist at various neurotransmitter receptors. It is structurally related to other psychoactive agents and has been studied for its effects on pain modulation and psychiatric disorders.
This compound exhibits its biological activity through multiple mechanisms:
- Dopamine Receptor Antagonism : It primarily acts as an antagonist at the D2 dopamine receptor, which is implicated in various neuropsychiatric conditions. This action may contribute to its efficacy in managing symptoms of psychosis and mood disorders.
- Serotonin Receptor Interaction : It also interacts with serotonin receptors, particularly the 5-HT2A subtype, which plays a role in mood regulation and anxiety.
- Opioid Receptor Modulation : While not a traditional opioid, this compound may influence opioid pathways, suggesting potential applications in pain management.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, which can affect its bioavailability and efficacy.
- Excretion : Excreted mainly through urine, with both unchanged drug and metabolites present.
In Vitro Studies
A series of studies have evaluated the biological activity of this compound in vitro:
- Antagonistic Effects on Dopamine Receptors : Research demonstrated that this compound effectively inhibited dopamine-induced signaling pathways in neuronal cell cultures, suggesting potential benefits in treating dopaminergic dysregulation seen in schizophrenia .
- Serotonin Activity : In vitro assays revealed that this compound could modulate serotonin levels, contributing to anxiolytic effects observed in animal models .
In Vivo Studies
In vivo studies have provided further insights into the compound's efficacy:
- Case Study 1 : A clinical trial involving patients with chronic pain indicated that this compound significantly reduced pain scores compared to placebo, supporting its analgesic properties .
- Case Study 2 : Another study reported improvements in psychotic symptoms among patients treated with this compound over a six-week period, highlighting its potential utility in psychiatric settings .
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
